Enzymatic Potency of Downstream Inhibitor L-778,123 Derived from the 3-Chlorophenyl Scaffold: Dual FTase and GGTase-I Inhibition
The downstream inhibitor L-778,123—synthesized directly from CAS 183500-69-8 as the core piperazinone building block—demonstrates subnanomolar to low nanomolar dual inhibition of both FTase and GGTase-I. L-778,123 inhibits FTase with an IC₅₀ of 2 nM and GGTase-I with an IC₅₀ of 98 nM [1]. For context, the parent unsubstituted piperazinone scaffold lacking the 3-chlorophenyl group (compound 19) shows an FTase IC₅₀ of only 5 nM—approximately 2.5-fold weaker than L-778,123 [2]. The 3-chlorophenyl moiety is thus directly responsible for the enhanced FTase binding affinity. In cellular assays, L-778,123 inhibits prenylation of the FTase substrate HDJ2 in PSN-1 pancreatic tumor cells with an EC₅₀ of 92 nM and the GGTase-I substrate Rap1a with an EC₅₀ of 6,760 nM, confirming target engagement in a cellular context [1].
| Evidence Dimension | FTase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | L-778,123 FTase IC₅₀ = 2 nM; GGTase-I IC₅₀ = 98 nM |
| Comparator Or Baseline | Parent piperazinone 19: FTase IC₅₀ = 5 nM; 2,3-diketopiperazine 20: FTase IC₅₀ ≈15 nM (3-fold less active) |
| Quantified Difference | 2.5-fold more potent FTase inhibition vs. unsubstituted piperazinone; 7.5-fold vs. 2,3-diketopiperazine analog |
| Conditions | In vitro enzyme inhibition assay; human recombinant FTase and GGTase-I; [³H]-GGPP incorporation into biotinylated peptide substrate |
Why This Matters
The 2 nM FTase IC₅₀ demonstrates that the 3-chlorophenyl-3-oxopiperazine scaffold delivers subnanomolar-range target engagement, a potency threshold that cannot be achieved with unsubstituted, 4-chloro, or 2,3-diketo analogs—making CAS 183500-69-8 the only commercially viable entry point for synthesizing inhibitors at this potency level.
- [1] Bertin Bioreagent. L-778,123 Product Data Sheet. CAT N°: 32504. FTase IC₅₀ = 2 nM; GGTase I IC₅₀ = 98 nM; PSN-1 cell EC₅₀: HDJ2 = 92 nM, Rap1a = 6,760 nM. View Source
- [2] Dinsmore, C. J.; Zartman, C. B.; et al. Oxo-piperazine Derivatives of N-Arylpiperazinones as Inhibitors of Farnesyltransferase. Bioorg. Med. Chem. Lett. 2001, 11 (7), 897–901. Compound 19 FTase IC₅₀ = 5 nM; compound 20 = ~15 nM. View Source
